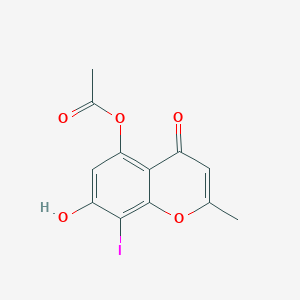
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Applications De Recherche Scientifique
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the regulation of cell proliferation and apoptosis. It has also been found to induce cell cycle arrest and activate specific signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate has a range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in the regulation of cell proliferation, such as cyclin-dependent kinases and topoisomerases. It has also been found to induce apoptosis by activating specific signaling pathways, such as the p53 pathway. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate in lab experiments is its potential anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate. One direction is to further investigate its mechanism of action and identify specific molecular targets that it interacts with. This will help in the development of more specific and targeted anti-cancer drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound for its safe use in humans.
Méthodes De Synthèse
The synthesis of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate involves a multistep process that starts with the reaction of 2-methyl-4H-chromen-4-one with iodine and potassium hydroxide. This reaction leads to the formation of 7-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate, which is then converted into 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate through a series of reactions involving sodium hydride, acetic anhydride, and acetic acid. The final product is obtained through purification and isolation processes.
Propriétés
Nom du produit |
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate |
|---|---|
Formule moléculaire |
C12H9IO5 |
Poids moléculaire |
360.1 g/mol |
Nom IUPAC |
(7-hydroxy-8-iodo-2-methyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C12H9IO5/c1-5-3-7(15)10-9(18-6(2)14)4-8(16)11(13)12(10)17-5/h3-4,16H,1-2H3 |
Clé InChI |
CRWJSWDROVSXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC(=O)C)O)I |
SMILES canonique |
CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)




![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
